molecular formula C14H23N3 B3041965 4-(4-Isobutylpiperazin-1-yl)aniline CAS No. 443915-57-9

4-(4-Isobutylpiperazin-1-yl)aniline

Cat. No.: B3041965
CAS No.: 443915-57-9
M. Wt: 233.35 g/mol
InChI Key: NHDZQBPHYHPPEE-UHFFFAOYSA-N
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Description

4-(4-Isobutylpiperazin-1-yl)aniline is an organic compound with the molecular formula C14H23N3. It is a derivative of aniline, where the aniline ring is substituted with a piperazine ring that has an isobutyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isobutylpiperazin-1-yl)aniline typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced to the piperazine ring through an alkylation reaction using isobutyl bromide and a base such as potassium carbonate.

    Coupling with Aniline: The final step involves coupling the substituted piperazine with aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Isobutylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

4-(4-Isobutylpiperazin-1-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)aniline: Similar structure but with a methyl group instead of an isobutyl group.

    4-(4-Ethylpiperazin-1-yl)aniline: Similar structure but with an ethyl group instead of an isobutyl group.

    4-(4-Propylpiperazin-1-yl)aniline: Similar structure but with a propyl group instead of an isobutyl group.

Uniqueness

4-(4-Isobutylpiperazin-1-yl)aniline is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties. This uniqueness can affect its binding affinity to receptors and its reactivity in chemical reactions, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-[4-(2-methylpropyl)piperazin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-12(2)11-16-7-9-17(10-8-16)14-5-3-13(15)4-6-14/h3-6,12H,7-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDZQBPHYHPPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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